3-Methoxy-4-propoxybenzonitrile
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Overview
Description
3-Methoxy-4-propoxybenzonitrile, also known as MPBN, is a chemical compound that belongs to the family of aromatic nitriles1. It is used in various scientific experiments as a reagent and intermediate for synthesizing other complex organic molecules1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Methoxy-4-propoxybenzonitrile. However, it’s worth noting that similar compounds are often synthesized through reactions involving nitriles and alcohols2.Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-propoxybenzonitrile is represented by the InChI code 1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3
2. The molecular weight of this compound is 191.232.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Methoxy-4-propoxybenzonitrile. However, as a nitrile, it’s likely to participate in reactions such as hydrolysis, reduction, and Grignard reactions.Physical And Chemical Properties Analysis
3-Methoxy-4-propoxybenzonitrile has a molecular weight of 191.232. The InChI code for this compound is1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3
2.Scientific Research Applications
Synthesis of Anti-tumor Compounds
A study details the synthesis of novel 4-aminoquinazoline derivatives from a precursor similar to 3-Methoxy-4-propoxybenzonitrile, showing significant anti-tumor activities against Bcap-37 cell proliferation. These findings highlight the compound's role in developing potential anti-cancer therapies (Li, 2015).
Nucleophilic Aromatic Substitutions
Research on nucleophilic aromatic substitutions in related benzonitrile compounds has led to new synthetic pathways for creating diverse chemical structures, such as the 1,4-benzothiazine-3(4H)-one ring system, through reactions involving sodium methoxide (Giannopoulos et al., 2000).
Synthesis of Gefitinib
Another application is seen in the synthesis of Gefitinib, a drug for treating non-small-cell lung cancer, from compounds structurally related to 3-Methoxy-4-propoxybenzonitrile. This process demonstrates the compound's utility in pharmaceutical manufacturing (Jin et al., 2005).
Hydrogen Bond Studies
The thermodynamics and hydrogen bond-forming abilities of methoxyphenols and dimethoxybenzenes, which share a methoxy group feature with 3-Methoxy-4-propoxybenzonitrile, have been extensively studied, highlighting their significance in understanding molecular interactions (Varfolomeev et al., 2010).
Synthesis of Nitrogen-Containing Chalcone
Research also covers the synthesis of nitrogen-containing chalcone via a one-pot three-component reaction involving methoxy-substituted compounds. This synthesis route underscores the potential for creating complex organic molecules for various applications (Abualreish et al., 2014).
Safety And Hazards
The safety and hazards associated with 3-Methoxy-4-propoxybenzonitrile are not well-documented. As with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The future directions of 3-Methoxy-4-propoxybenzonitrile are not well-documented. However, given its role as a reagent and intermediate in the synthesis of complex organic molecules1, it’s likely to continue being used in various scientific experiments.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-methoxy-4-propoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBLRQKNKJNQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366475 |
Source
|
Record name | 3-methoxy-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-propoxybenzonitrile | |
CAS RN |
60758-85-2 |
Source
|
Record name | 3-methoxy-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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